molecular formula C11H13FN4O B1468102 (1-(3-fluoro-4-methoxybenzyl)-1H-1,2,3-triazol-4-yl)methanamine CAS No. 1284914-30-2

(1-(3-fluoro-4-methoxybenzyl)-1H-1,2,3-triazol-4-yl)methanamine

Cat. No.: B1468102
CAS No.: 1284914-30-2
M. Wt: 236.25 g/mol
InChI Key: CMTTWOUJBRQQTI-UHFFFAOYSA-N
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Description

(1-(3-fluoro-4-methoxybenzyl)-1H-1,2,3-triazol-4-yl)methanamine is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(3-fluoro-4-methoxybenzyl)-1H-1,2,3-triazol-4-yl)methanamine typically involves a multi-step process:

    Starting Materials: The synthesis begins with the preparation of 3-fluoro-4-methoxybenzyl azide and propargylamine.

    Click Chemistry: The key step involves a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as “click chemistry,” to form the triazole ring. The reaction is carried out under mild conditions, typically in the presence of a copper(I) catalyst, such as copper(I) iodide, and a ligand, such as sodium ascorbate, in a solvent like dimethyl sulfoxide (DMSO) or water.

    Purification: The resulting product is purified using standard techniques such as column chromatography or recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(1-(3-fluoro-4-methoxybenzyl)-1H-1,2,3-triazol-4-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride to modify the triazole ring or the benzyl group.

    Substitution: The fluoro and methoxy groups on the benzyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

(1-(3-fluoro-4-methoxybenzyl)-1H-1,2,3-triazol-4-yl)methanamine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Biological Studies: It is used as a probe in biochemical assays to study enzyme activity and protein interactions.

    Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (1-(3-fluoro-4-methoxybenzyl)-1H-1,2,3-triazol-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with target proteins, while the fluoro and methoxy groups can enhance binding affinity and selectivity. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    (1-(3-fluoro-4-methoxybenzyl)-1H-1,2,3-triazol-4-yl)ethanamine: Similar structure with an ethyl group instead of a methylene group.

    (1-(3-fluoro-4-methoxybenzyl)-1H-1,2,3-triazol-4-yl)propanamine: Similar structure with a propyl group instead of a methylene group.

    (1-(3-fluoro-4-methoxybenzyl)-1H-1,2,3-triazol-4-yl)butanamine: Similar structure with a butyl group instead of a methylene group.

Uniqueness

(1-(3-fluoro-4-methoxybenzyl)-1H-1,2,3-triazol-4-yl)methanamine is unique due to its specific combination of a fluoro and methoxy-substituted benzyl group with a triazole ring

Properties

IUPAC Name

[1-[(3-fluoro-4-methoxyphenyl)methyl]triazol-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN4O/c1-17-11-3-2-8(4-10(11)12)6-16-7-9(5-13)14-15-16/h2-4,7H,5-6,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMTTWOUJBRQQTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2C=C(N=N2)CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-(3-fluoro-4-methoxybenzyl)-1H-1,2,3-triazol-4-yl)methanamine
Reactant of Route 2
(1-(3-fluoro-4-methoxybenzyl)-1H-1,2,3-triazol-4-yl)methanamine
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(1-(3-fluoro-4-methoxybenzyl)-1H-1,2,3-triazol-4-yl)methanamine
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(1-(3-fluoro-4-methoxybenzyl)-1H-1,2,3-triazol-4-yl)methanamine
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(1-(3-fluoro-4-methoxybenzyl)-1H-1,2,3-triazol-4-yl)methanamine
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(1-(3-fluoro-4-methoxybenzyl)-1H-1,2,3-triazol-4-yl)methanamine

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